molecular formula C19H18ClN3OS B2561734 N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-68-5

N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2561734
CAS RN: 851131-68-5
M. Wt: 371.88
InChI Key: LUBZDBNUMKRHOG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as CDIM8, is a synthetic compound with potential therapeutic applications. CDIM8 belongs to the class of imidazole-based compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Receptor Antagonism and Pharmacological Evaluation

Research indicates that derivatives of the compound have been investigated for their potential as histamine H3 receptor antagonists. These compounds are designed to selectively target and inhibit the histamine H3 receptor, a promising approach for treating various central nervous system disorders. For instance, Tozer et al. (1999) prepared derivatives that showed potent and selective antagonism towards the histamine H3 receptor, indicating their potential in therapeutic applications Tozer et al., 1999.

Antibacterial Activities

The antibacterial potential of sulfanyl acetamide derivatives has been a subject of study, with compounds showing significant activity against both gram-negative and gram-positive bacteria. Siddiqui et al. (2014) synthesized derivatives that exhibited potent antibacterial properties, highlighting their relevance in addressing bacterial infections Siddiqui et al., 2014.

Enzymatic Inhibition

These compounds have also been evaluated for their inhibitory effects on enzymes such as α-chymotrypsin. The ability to moderate enzyme activity can be crucial in developing treatments for conditions associated with enzymatic dysregulation.

Corrosion Inhibition

In the field of materials science, derivatives of N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide have been explored as corrosion inhibitors. Rouifi et al. (2020) conducted a study combining theoretical and experimental approaches to assess the corrosion inhibition efficiency of benzimidazole derivatives for carbon steel in acidic environments, showcasing their potential in protecting industrial materials Rouifi et al., 2020.

Extractive Desulfurization

The compound's framework has been applied in developing ionic liquids for extractive desulfurization of fuel, demonstrating an innovative approach to reducing sulfur content in fuels and mitigating environmental pollution Jiang et al., 2008.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBZDBNUMKRHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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